methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride
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Overview
Description
Methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3 and its molecular weight is 252.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride is utilized in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, which are studied for their ADA inhibitory activity (Cristalli et al., 1994). Additionally, it is involved in the synthesis of imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective antiulcer agents (Starrett et al., 1989).
In Biochemical and Medicinal Chemistry
- This compound plays a significant role in the field of biochemical and medicinal chemistry. For example, it is used in the synthesis of nucleoside phosphoramidites and ribonucleoside phosphoramidites (Gryaznov & Letsinger, 1992). Additionally, it's involved in the creation of various macrocyclic ligands and their coordination compounds, which are important in the study of metal complexation and catalysis (Lodeiro et al., 2004).
Chemical Reactions and Synthesis
- The compound is also instrumental in various chemical reactions and syntheses. It is used in the synthesis of Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives, which exhibit unique behavior in 1H-NMR spectra (Abe et al., 2010). Furthermore, it is employed in the synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines, potentially useful in medicinal chemistry (Schmid et al., 2006).
Synthesis Techniques and Catalysis
- Innovative synthesis techniques involving this compound are also researched. For instance, it is used in "water-mediated" hydroamination and silver-catalyzed aminooxygenation for the synthesis of methylimidazo[1,2-a]pyridines (Mohan et al., 2013). Additionally, its derivatives are synthesized for exploring various chemical reactions and potential biological activities, as seen in the formation of imidazo[1,2-c][1,2,3]triazolo[4,5-e]pyrimidines (Sugimoto & Matsuura, 1977).
Mechanism of Action
Target of Action
The primary targets of the compound “methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
N-methyl-1-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-8-6-13-7-9(5-11-2)3-4-10(13)12-8;;/h6,9,11H,3-5,7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFXUEQSBYHUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CC(CCC2=N1)CNC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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